1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis
CAS No.: 2126144-11-2
Cat. No.: VC5070549
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126144-11-2 |
|---|---|
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 |
| IUPAC Name | 1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H/t7-,8+; |
| Standard InChI Key | MDIPTUCBYZWLLE-KVZVIFLMSA-N |
| SMILES | CC(=O)N1CC2CNCC2C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic pyrrolo[3,4-c]pyrrole scaffold with an acetyl group at the 2-position and a hydrochloride counterion. X-ray crystallography confirms the cis configuration of the octahydropyrrolo[3,4-c]pyrrole system, where the (3aS,6aR) stereochemistry dictates its three-dimensional orientation . The molecular formula C8H15ClN2O corresponds to a monohydrated hydrochloride salt, with the protonated tertiary nitrogen enhancing aqueous solubility compared to the free base .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
Density functional theory (DFT) calculations reveal that the cis arrangement creates a 120° dihedral angle between N1 and C2, enabling optimal hydrogen bonding with biological targets . Nuclear Overhauser effect (NOE) spectroscopy data corroborates the proximity of the acetyl oxygen to the pyrrolidine protons, suggesting intramolecular stabilizing interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthetic route involves a three-step sequence:
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Pyrrolidine cyclization: Reaction of 1,4-diaminobutane with chloroacetyl chloride under basic conditions yields the bicyclic core.
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Acetylation: Treatment with acetic anhydride introduces the ketone moiety at the 2-position.
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Salt formation: HCl gas bubbling in ethyl acetate generates the hydrochloride salt with 92% isolated yield.
Critical process parameters include:
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Temperature control at -10°C during acetylation to prevent N-oxide formation
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Use of molecular sieves (3Å) to absorb reaction water
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Crystallization from ethanol/ethyl acetate (1:3 v/v) for >99% enantiomeric excess
Industrial Manufacturing
Scale-up protocols employ continuous flow reactors with the following optimizations:
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Reactor Type: Corning AFR® module with SiC internals
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Throughput: 15 kg/hr at 85% conversion
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Purification: Simulated moving bed (SMB) chromatography reduces residual solvents to <50 ppm
Table 2: Production Quality Specifications
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.5% | USP <621> |
| Residual Solvents | <300 ppm total | GC-FID |
| Particle Size (D90) | 50-100 μm | Laser Diffraction |
| Microbial Limits | <10 CFU/g | USP <61> |
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In vitro assays demonstrate potent inhibition of human carbonic anhydrase isoforms:
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hCA I:
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hCA II:
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hCA IX:
Molecular docking simulations position the acetyl oxygen within 2.8Å of the Zn²⁺ ion in the hCA II active site, while the protonated amine forms salt bridges with Thr199 and Glu106.
Wnt/β-Catenin Pathway Modulation
At 10 μM concentration, the compound reduces β-catenin nuclear translocation by 62% in SW480 colon cancer cells (p<0.01 vs control). Western blot analysis shows 45% decrease in phosphorylated LRP6 receptors after 24h treatment.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
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Oncology Candidates: Third-generation PARP inhibitors with IC₅₀ <10 nM
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Neurological Agents: σ1 receptor modulators showing 89% binding at 100 nM
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Anti-infectives: Macrolide derivatives with MIC90 of 2 μg/mL against MRSA
Material Science Applications
Functionalization with polymerizable groups yields:
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Self-healing elastomers: Tensile strength 15 MPa, 300% elongation at break
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Ion-exchange membranes: Proton conductivity 0.12 S/cm at 80°C
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Photoresists: 248 nm sensitivity with 28 mJ/cm² dose
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